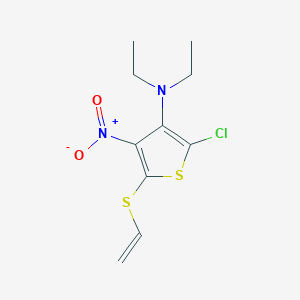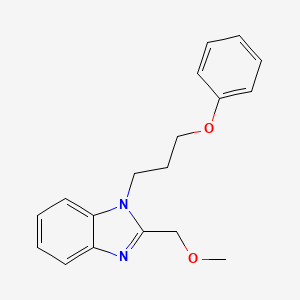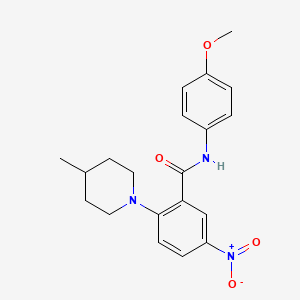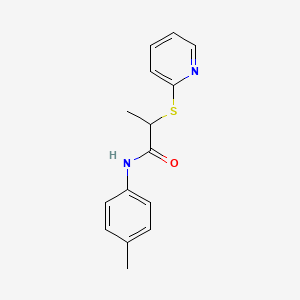![molecular formula C9H13N3O3S B4088233 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4088233.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
説明
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, also known as MTFC, is a synthetic compound with potential therapeutic applications. MTFC belongs to the class of thiadiazole derivatives and is a member of the furan carboxamide family. This compound has gained attention due to its potential as an antitumor and anti-inflammatory agent.
作用機序
The exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is not fully understood. However, studies have suggested that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide exerts its antitumor and anti-inflammatory effects by inhibiting various signaling pathways. In cancer cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the JAK/STAT pathway, which is involved in cancer cell proliferation and survival. In addition, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. These effects suggest that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has potential therapeutic applications in cancer and inflammatory diseases.
実験室実験の利点と制限
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multistep process. In addition, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have potent antitumor and anti-inflammatory effects, making it a promising candidate for further research. However, there are also limitations to using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. In addition, the exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One area of research is to further investigate the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. Understanding the exact signaling pathways that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide targets could lead to the development of more targeted therapies for cancer and inflammatory diseases. Another area of research is to study the safety and efficacy of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in humans. Clinical trials are needed to determine the optimal dosage, safety, and efficacy of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in treating cancer and inflammatory diseases. Finally, research could be conducted to optimize the synthesis method of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide to make it more cost-effective and efficient.
科学的研究の応用
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been studied for its potential therapeutic applications in various diseases. In cancer research, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been studied for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
特性
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-14-5-7-11-12-9(16-7)10-8(13)6-3-2-4-15-6/h6H,2-5H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTQEWUACZDMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-{1-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088166.png)
![N-(4-methylphenyl)-2-({5-[(phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}thio)propanamide](/img/structure/B4088174.png)

![N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4088184.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4088190.png)
![methyl 6-methyl-2-oxo-4-[3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4088195.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4088204.png)
![2-[(4-chlorophenoxy)methyl]-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B4088205.png)

![5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4088223.png)

![ethyl 1-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4088239.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4088247.png)